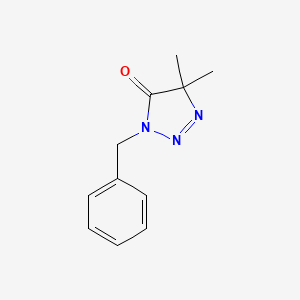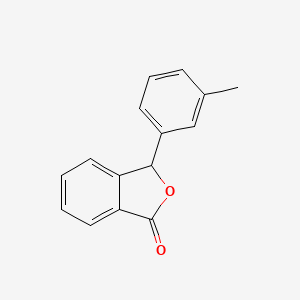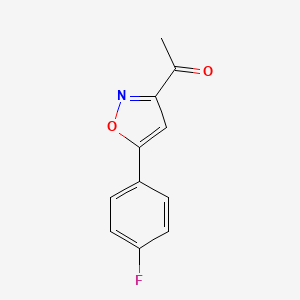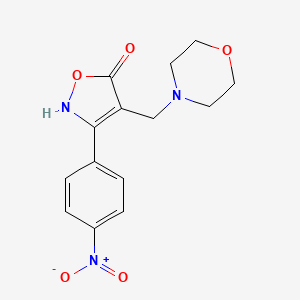
5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromophenyl group and a phenylhydrazinyl group, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate then undergoes cyclization with an appropriate ethylidene precursor under acidic or basic conditions to form the final pyrazole compound. The reaction conditions may vary, but common solvents include ethanol or methanol, and the reactions are often carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylhydrazinyl group, leading to the formation of corresponding azo or azoxy derivatives.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl-substituted pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The bromophenyl and phenylhydrazinyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-(4-Chlorophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
5-(4-Methylphenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole: Features a methyl group, which may influence its steric and electronic characteristics.
Uniqueness
The presence of the bromine atom in “5-(4-Bromophenyl)-3-(2-ethylidene-1-phenylhydrazinyl)-1H-pyrazole” may confer unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can impact the compound’s interactions with other molecules, potentially enhancing its utility in various applications.
Propriétés
Formule moléculaire |
C17H15BrN4 |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-N-[(E)-ethylideneamino]-N-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C17H15BrN4/c1-2-19-22(15-6-4-3-5-7-15)17-12-16(20-21-17)13-8-10-14(18)11-9-13/h2-12H,1H3,(H,20,21)/b19-2+ |
Clé InChI |
APNAYENFJVVIPP-FQJNFEMKSA-N |
SMILES isomérique |
C/C=N/N(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
SMILES canonique |
CC=NN(C1=CC=CC=C1)C2=NNC(=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)





![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)
![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)
![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)


